Des(1-cyclohexanol) Venlafaxine-d6 is a deuterated derivative of Venlafaxine, an antidepressant primarily used to treat major depressive disorder and anxiety disorders. This compound is notable for its structural modification, which incorporates deuterium atoms, enhancing its stability and facilitating pharmacokinetic studies. The molecular formula for Des(1-cyclohexanol) Venlafaxine-d6 is with a molecular weight of 185.30 g/mol .
The synthesis of Des(1-cyclohexanol) Venlafaxine-d6 typically involves several key steps:
Technical details regarding the synthesis may include reaction conditions such as temperature, pressure, and the use of catalysts or solvents that facilitate deuteration without compromising the integrity of the compound .
The molecular structure of Des(1-cyclohexanol) Venlafaxine-d6 can be represented as follows:
The presence of deuterium can significantly influence the compound's behavior in metabolic pathways and its interactions with biological systems .
The mechanism of action for Des(1-cyclohexanol) Venlafaxine-d6 aligns with that of its parent compound, Venlafaxine. It primarily functions as a serotonin-norepinephrine reuptake inhibitor:
The incorporation of deuterium may affect these interactions subtly by altering kinetics without changing the fundamental mechanism .
Relevant data from studies indicate that deuterated compounds often show altered pharmacokinetics due to differences in metabolic pathways .
Des(1-cyclohexanol) Venlafaxine-d6 has several scientific applications:
The use of deuterated compounds like Des(1-cyclohexanol) Venlafaxine-d6 enhances the precision of scientific investigations into drug behavior and efficacy .
Des(1-cyclohexanol) Venlafaxine-d6 possesses the systematic chemical name 4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine, reflecting its specific deuteration pattern. This compound is formally derived from the bioactive venlafaxine metabolite through replacement of all six hydrogen atoms in the N-methyl groups with deuterium atoms, resulting in the molecular formula C₁₁H₁₁D₆NO and a molecular weight of 185.30 g/mol. This represents a significant 6-unit mass increase from the non-deuterated analogue (molecular weight 179.26 g/mol) [1] [5]. The compound is identified by the CAS Registry Number 1330046-00-8, providing a unique identifier for chemical databases and regulatory documentation [1] [2] [5].
Structural characterization reveals a bifunctional molecule featuring:
The SMILES notation (COC1=CC=C(CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C1) precisely defines the atomic connectivity and deuteration sites, confirming that deuterium atoms exclusively replace hydrogen atoms at both N-methyl groups [1] [5]. This specific deuteration pattern creates a molecular signature that maintains the spatial and electronic properties of the native compound while introducing a detectable mass difference essential for mass spectrometric differentiation. The compound typically presents as a clear colorless oil at room temperature and requires storage under refrigerated conditions (+4°C) to maintain stability, with shipping typically conducted at ambient temperature [5] .
Table 1: Key Chemical Identifiers and Properties of Des(1-cyclohexanol) Venlafaxine-d6
Property | Specification | Significance |
---|---|---|
CAS Number | 1330046-00-8 | Unique chemical registry identifier |
Molecular Formula | C₁₁H₁₁D₆NO | Defines elemental composition and deuteration sites |
Molecular Weight | 185.30 g/mol | 6-unit mass increase from non-deuterated form |
SMILES Notation | COC1=CC=C(CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C1 | Describes atomic connectivity and deuteration pattern |
Structural Features | Methoxy-substituted phenyl ring, ethylamine linker, N,N-dimethyl-d6 group | Defines pharmacophore and deuteration site |
Physical Form | Clear colorless oil | Informs handling and storage requirements |
Storage Conditions | +4°C (refrigerated) | Preservation of compound integrity |
Deuterium labeling fundamentally enhances research capabilities for tracing drug disposition while maintaining intrinsic pharmacological activity. Des(1-cyclohexanol) Venlafaxine-d6 exemplifies this approach through strategic deuteration at metabolically stable positions. The N,N-dimethyl-d6 groups represent sites where carbon-nitrogen bond cleavage occurs during metabolic transformations, making these positions ideal for isotopic labeling. Deuterium substitution at these locations creates a mass signature that facilitates tracking without substantially altering molecular geometry or electronic distribution [1] [3] [9].
The primary research application of this deuterated isotopologue involves serving as an internal standard in quantitative bioanalysis. When added to biological matrices (plasma, serum, tissue homogenates) during sample preparation, Des(1-cyclohexanol) Venlafaxine-d6 experiences nearly identical extraction efficiency and ionization characteristics as the endogenous analyte. However, its 6 Dalton mass shift enables unambiguous differentiation in mass spectrometry, allowing researchers to compensate for matrix effects, instrument variability, and recovery fluctuations. This application significantly enhances the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying venlafaxine metabolites in complex biological samples [1] [3] [7].
Beyond analytical applications, deuteration strategically alters metabolic stability. The kinetic isotope effect (KIE) resulting from deuterium-carbon bonds (vs. hydrogen-carbon bonds) potentially slows enzymatic N-demethylation processes. While KIE is typically modest (2-7 fold rate reduction) for deuterium, it nevertheless prolongs the metabolic lifetime of deuterated compounds, allowing researchers to track metabolic pathways over extended timeframes. This property makes Des(1-cyclohexanol) Venlafaxine-d6 particularly valuable for investigating the pharmacokinetic profiles of venlafaxine metabolites and establishing exposure-response relationships that inform therapeutic strategies [1] [9].
Deuterated compounds like Des(1-cyclohexanol) Venlafaxine-d6 also enable sophisticated drug-drug interaction studies. By co-administering deuterated and non-deuterated versions simultaneously, researchers can independently monitor parent compound and metabolite pharmacokinetics without cross-interference. This approach provides unprecedented resolution in studying enzyme induction/inhibition phenomena and transporter-mediated interactions that influence drug disposition. For venlafaxine, which undergoes complex CYP2D6-mediated O-demethylation and CYP3A4-mediated N-demethylation, this capability offers critical insights into variability in patient responses [3] [7] [9].
The application of Des(1-cyclohexanol) Venlafaxine-d6 in metabolic studies revolutionizes how researchers map biotransformation pathways of antidepressant drugs. As an isotopic tracer, this compound allows unprecedented precision in identifying and quantifying metabolic intermediates and terminal metabolites. When administered in preclinical models, the deuterium signature creates a distinct mass spectrometric fingerprint that differentiates drug-related compounds from endogenous matrix components, significantly enhancing detection sensitivity and specificity. This capability is particularly valuable for identifying low-abundance metabolites that might otherwise escape detection but could contribute significantly to pharmacological or toxicological outcomes [1] [3] [7].
The compound serves as a critical reference standard in multiple reaction monitoring (MRM) LC-MS/MS assays specifically developed for venlafaxine and its metabolites. In a landmark preclinical pharmacokinetic study in rabbits, researchers employed Des(1-cyclohexanol) Venlafaxine-d6 to simultaneously quantify venlafaxine and its O-desmethyl metabolite (ODV) in plasma following administration of extended-release formulations. The deuterated internal standard enabled method validation parameters that met stringent FDA bioanalytical guidelines, with significantly enhanced precision (<10% RSD) and accuracy (90-110%) across the analytical range. This approach established a robust platform for comparing formulation performance and establishing bioequivalence [7].
Beyond quantification, the compound plays a pivotal role in structural elucidation of novel metabolites. When metabolic transformations occur distant from the deuteration site (e.g., aromatic hydroxylation, glucuronidation), the retained 6-Da mass shift allows immediate recognition of drug-related material in complex biological samples. Subsequent fragmentation patterns (MS/MS spectra) can be directly compared between deuterated and non-deuterated species, facilitating interpretation of fragmentation pathways and definitive structural assignments. This approach has been instrumental in identifying previously unrecognized venlafaxine metabolites in hepatic microsomal preparations and in vivo models [5] [7].
From a pharmacological perspective, isotopic tracing with Des(1-cyclohexanol) Venlafaxine-d6 enables sophisticated compartmental distribution studies. By administering the deuterated compound and measuring its distribution across blood-brain barrier models, CNS compartments, and peripheral tissues, researchers gain critical insights into target engagement and tissue-specific accumulation patterns. These studies inform our understanding of venlafaxine's extended pharmacological effects and potential site-specific toxicity. Furthermore, the compound facilitates investigations into inter-species metabolic differences, helping bridge preclinical findings to clinical outcomes and supporting rational translational research strategies in antidepressant development [1] [3] [7].
Table 2: Analytical Applications of Des(1-cyclohexanol) Venlafaxine-d6 in Metabolic Research
Application Domain | Methodological Approach | Research Impact |
---|---|---|
Quantitative Bioanalysis | Internal standard in LC-MS/MS MRM assays | Enables precise quantification of venlafaxine metabolites in complex matrices with FDA-compliant validation |
Metabolite Identification | Retention of mass signature through metabolic transformations | Facilitates detection and structural characterization of novel metabolites via distinctive mass shifts |
Drug-Drug Interaction Studies | Simultaneous administration with non-deuterated analogue | Allows independent tracking of metabolic pathways during enzyme inhibition/induction |
Tissue Distribution Studies | Isotopic tracing across biological compartments | Maps site-specific accumulation and blood-brain barrier penetration |
Formulation Performance Assessment | Bioanalytical quantitation of extended-release formulations | Supports preclinical screening of prototype formulations for optimized pharmacokinetic profiles |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7